molecular formula C24H40O20 B1458841 Cellotetraosan CAS No. 80325-59-3

Cellotetraosan

Cat. No.: B1458841
CAS No.: 80325-59-3
M. Wt: 648.6 g/mol
InChI Key: PJNVJHXNALKJOL-HGDSAIHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cellotetraosan is a useful research compound. Its molecular formula is C24H40O20 and its molecular weight is 648.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O20/c25-1-5-9(28)10(29)14(33)22(38-5)42-18-6(2-26)39-23(16(35)12(18)31)43-19-7(3-27)40-24(17(36)13(19)32)44-20-8-4-37-21(41-8)15(34)11(20)30/h5-36H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNVJHXNALKJOL-HGDSAIHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary mechanisms of cellotetraosan formation during cellulose fast pyrolysis?

A1: this compound, an anhydro-oligosaccharide, is formed as a primary intermediate during the fast pyrolysis of cellulose [, ]. Research suggests that its formation is primarily driven by the random cleavage of the cellulose chain rather than a sequential process []. This contradicts the previously assumed dominance of the reducing-end unraveling mechanism, which favors the formation of smaller oligosaccharides like levoglucosan and cellobiosan [, ]. Instead, the higher yields of this compound and cellotriosan in the early pyrolysis stage indicate a more random depolymerization process [].

Q2: How does the understanding of this compound formation impact our knowledge of cellulose pyrolysis?

A2: Identifying this compound as a major intermediate in the early stages of cellulose fast pyrolysis challenges previous assumptions about the dominance of the reducing-end unraveling mechanism []. This finding highlights the importance of random chain cleavage in the depolymerization process and provides valuable insights for optimizing biofuel production from cellulose. Further research into the specific conditions favoring this compound formation could lead to more efficient and controlled pyrolysis processes for biofuel applications.

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